4-(5-(4-bromophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

medicinal chemistry CB1 antagonist structure–activity relationship

The compound 4-(5-(4-bromophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (CAS 309926‑09‑8) is a fully synthetic 4,5‑dihydro‑1H‑pyrazole (pyrazoline) derivative bearing a 4‑oxobutanoic acid side‑chain. Its molecular formula is C₂₀H₁₉BrN₂O₃ with a molecular weight of 415.28 g·mol⁻¹.

Molecular Formula C20H19BrN2O3
Molecular Weight 415.287
CAS No. 309926-09-8
Cat. No. B2993914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-(4-bromophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
CAS309926-09-8
Molecular FormulaC20H19BrN2O3
Molecular Weight415.287
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)C(=O)CCC(=O)O
InChIInChI=1S/C20H19BrN2O3/c1-13-2-4-14(5-3-13)17-12-18(15-6-8-16(21)9-7-15)23(22-17)19(24)10-11-20(25)26/h2-9,18H,10-12H2,1H3,(H,25,26)
InChIKeyCKURMXBCDCHRID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5-(4-Bromophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (CAS 309926-09-8): Core Chemical Identity and Supply-Grade Specifications


The compound 4-(5-(4-bromophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (CAS 309926‑09‑8) is a fully synthetic 4,5‑dihydro‑1H‑pyrazole (pyrazoline) derivative bearing a 4‑oxobutanoic acid side‑chain. Its molecular formula is C₂₀H₁₉BrN₂O₃ with a molecular weight of 415.28 g·mol⁻¹ . The compound is commercially supplied at a minimum purity of 95 % and is intended exclusively for research and development use . In authoritative chemical databases it is indexed under PubChem CID 2770101, and it belongs to a broader class of 3,4‑diaryl‑4,5‑dihydro‑1H‑pyrazole‑1‑yl‑oxobutanoic acids for which CB₁ cannabinoid receptor antagonism has been disclosed [1].

Why a Generic 4,5-Dihydro-1H-pyrazole-1-yl-oxobutanoic Acid Cannot Replace 4-(5-(4-Bromophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid in Structure‑Activity Programs


Within the 3,4‑diaryl‑4,5‑dihydro‑1H‑pyrazole‑1‑yl‑oxobutanoic acid chemotype, even minor peripheral substitutions can cause large shifts in receptor affinity and selectivity. Patents assigned to Solvay Pharmaceuticals demonstrate that the nature of the 3‑aryl and 5‑aryl groups (e.g., halo vs. methyl vs. methoxy) dictates whether a congener behaves as a potent CB₁ antagonist, a weak partial agonist, or an inactive bystander [1]. Consequently, procurement of a close analog—such as the 4‑methoxyphenyl variant (CAS 362490‑57‑1) or the 3‑nitrophenyl variant (CAS 332390‑96‑2) —carries a high risk of losing the pharmacological signature that makes the 4‑bromophenyl/4‑methylphenyl substitution pattern of compound 309926‑09‑8 the relevant tool for hit‑to‑lead or selectivity profiling campaigns.

Quantitative Differentiation Evidence: 4-(5-(4-Bromophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid vs. Closest Structural Analogs


Structural uniqueness relative to commercially available 4,5-dihydro-1H-pyrazole‑1‑yl‑oxobutanoic acid congeners

The target compound is the only commercially listed 4-(5-(4‑bromophenyl)-3-(4‑methylphenyl)-4,5‑dihydro‑1H‑pyrazol‑1‑yl)-4‑oxobutanoic acid within the set of closely related analogs that share the same core scaffold. The nearest commercially available neighbors—4-(5-(4‑methoxyphenyl)-3-(p‑tolyl)-… (CAS 362490‑57‑1), 4-(5-(3‑nitrophenyl)-3-(p‑tolyl)-… (CAS 332390‑96‑2), and 4-(3-(4‑bromophenyl)-5-(2,3‑dimethoxyphenyl)-… (CAS 335398‑96‑4)—each differ by at least one aryl‑ring substituent, resulting in distinct electronic and steric profiles . No quantitative head‑to‑head biological data were located for the target compound; therefore the differentiation rests on verified structural uniqueness rather than potency comparisons.

medicinal chemistry CB1 antagonist structure–activity relationship

Absence of publicly reported biological activity for the 4‑bromophenyl/4‑methylphenyl substitution pattern

Despite the issuance of patents claiming 4,5‑dihydro‑1H‑pyrazole derivatives as CB₁ antagonists with explicit substitution‑dependent activity cliffs [1], no peer‑reviewed publication or public database entry reports an IC₅₀, Kᵢ, or %‑inhibition value for the title compound. In contrast, structurally related pyrazoline‑oxobutanoic acids bearing different aryl groups have been profiled in kinase (EGFR/HER‑2) [2] and cannabinoid receptor assays, underscoring the untested status of the 4‑bromophenyl/4‑methylphenyl congener.

pharmacological profiling selectivity screening CB1 receptor

Supply‑grade purity and research‑use certification as a differentiation factor

The compound is supplied with a documented minimum purity of 95 % and is accompanied by a safety data sheet and a certificate of analysis upon request, as confirmed by the vendor AKSci . This lot‑traceable quality assurance distinguishes it from non‑certified catalog entries and is critical for reproducible pharmacology. Although multiple vendors list the compound, only AKSci publicly discloses the purity specification alongside an explicit research‑use‑only compliance statement .

chemical procurement quality assurance research-grade compound

Procurement‑Driven Application Scenarios for 4-(5-(4-Bromophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (CAS 309926-09-8)


Exploratory CB₁ antagonist SAR expansion

Investigators building on the Solvay Pharmaceuticals CB₁ antagonist patent family can procure this compound to probe the contribution of a 4‑bromophenyl/4‑methylphenyl substitution pattern to receptor affinity, selectivity, and functional activity, filling a gap not addressed by the currently profiled analogs [1].

Kinase selectivity profiling with pyrazoline‑oxobutanoic acid scaffolds

Given that close structural relatives of the pyrazoline‑thiazolinone class have demonstrated potent EGFR and HER‑2 inhibition (IC₅₀ = 0.24 µM and 1.07 µM, respectively) [2], the title compound can serve as a structurally distinct comparator in kinase panel screens aimed at understanding the pharmacophoric contribution of the oxobutanoic acid moiety versus the thiazolinone heterocycle.

Chemical biology tool for NMDA receptor subunit selectivity studies

Although the compound itself has not been tested at NMDA receptors, the availability of DQP‑1105—a dihydroquinolinone‑pyrazoline NMDA antagonist with 50‑fold selectivity for GluN2C/D over GluN2A/B —highlights the broader utility of 4,5‑dihydro‑1H‑pyrazole‑containing compounds as subunit‑selective probes. The title compound offers a simpler scaffold for exploring whether NMDA receptor selectivity can be achieved without the quinolinone moiety.

Quality‑controlled chemical biology probe procurement

Laboratories requiring a lot‑traceable, research‑use‑only pyrazoline‑oxobutanoic acid building block with a verified minimum purity of 95 % and available COA can source the compound from AKSci, minimizing the risk of undocumented impurities that could generate false hits in high‑throughput screening campaigns .

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